Retinoic Acid‑Metabolising Enzyme Inhibition: IC₅₀ Comparison with Ketoconazole and Related Analogs
In a direct head‑to‑head study of 1,2‑diphenylethane derivatives, compound 13 (CAS 6317‑85‑7) showed an IC₅₀ of 52.1 µM against rat liver microsomal retinoic acid‑metabolising enzymes, compared with 2.8 µM for ketoconazole . Against the RA‑induced enzyme (CYP26), 100 µM of the compound gave 65.9 % inhibition, while ketoconazole at 20 µM gave 75.0 % inhibition . Crucially, modification of the dimethylamino group to more hydrophobic dialkylamino substituents did not improve potency, indicating that the 4‑dimethylamino substitution is the optimal motif in this series .
| Evidence Dimension | Inhibition of rat liver microsomal retinoic acid‑metabolising enzymes (IC₅₀, µM) |
|---|---|
| Target Compound Data | IC₅₀ = 52.1 µM |
| Comparator Or Baseline | Ketoconazole IC₅₀ = 2.8 µM; other 2‑hydroxyethanone analogs with modified dialkylamino groups were less potent (quantitative values reported in the original publication) |
| Quantified Difference | ~19‑fold less potent than ketoconazole but most potent among the tested 2‑hydroxyethanone analogs |
| Conditions | Rat liver microsomal enzyme assay; RA‑induced enzyme assay in cultured human genital fibroblasts expressing CYP26 |
Why This Matters
For procurement decisions in medicinal chemistry and cancer research, this compound is the validated lead structure for retinoic acid metabolism inhibition; switching to a seemingly similar benzoin derivative with a different substituent has been demonstrated to reduce potency.
- [1] V. P. Greer, P. Mason, A. J. Kirby, H. J. Smith, P. J. Nicholls, C. Simons. Some 1,2-diphenylethane derivatives as inhibitors of retinoic acid‑metabolising enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 2003, Vol. 18, No. 5, pp. 431–443. DOI: 10.1080/1475636031000155427. View Source
